
SR1664
Descripción general
Descripción
SR 1664 es un potente e inhibitor selectivo del receptor gamma activado por proliferadores de peroxisomas (PPARγ). Ha mostrado una actividad antidiabética potencial al inhibir la fosforilación de PPARγ mediada por la cinasa dependiente de ciclina 5 (Cdk5) sin exhibir actividad agonista . Este compuesto es particularmente significativo en el campo de las enfermedades metabólicas, especialmente la diabetes mellitus .
Aplicaciones Científicas De Investigación
Hepatic Fibrosis Management
One of the most significant applications of SR1664 is in reducing hepatic fibrosis. Research indicates that this compound effectively decreases collagen accumulation in liver tissues without causing weight gain or adversely affecting insulin sensitivity . In a study utilizing a diet-induced obesity model, this compound demonstrated notable antifibrotic effects by reducing fibrotic markers in hepatic stellate cells (HSCs) and promoting extracellular matrix degradation through increased matrix metalloproteinase (MMP) activity .
Case Study : In vivo studies showed that treatment with this compound led to a significant reduction in liver collagen content and the number of activated HSCs, highlighting its potential as a therapeutic agent for liver fibrosis .
Metabolic Disorders
This compound has also been investigated for its role in metabolic disorders, particularly type 2 diabetes. Unlike traditional PPARγ agonists like rosiglitazone, which can cause fluid retention and weight gain, this compound improves insulin sensitivity without these adverse effects .
Case Study : In mouse models, this compound improved insulin sensitivity while maintaining normal body weight and bone density, making it a promising candidate for treating metabolic syndrome without the common side effects associated with PPARγ agonists .
Bone Health Promotion
Recent studies suggest that pharmacological repression of PPARγ using this compound may promote osteogenesis. This has significant implications for treating conditions like osteoporosis. By inhibiting PPARγ's activity, this compound encourages mesenchymal stem cells to differentiate into bone-forming cells rather than adipocytes .
Case Study : In cultured mesenchymal stem cells, this compound treatment resulted in enhanced bone formation markers without negatively impacting metabolic parameters, indicating its dual benefit for bone health and metabolic stability .
Comparative Data Table
Mecanismo De Acción
SR 1664 ejerce sus efectos al unirse al dominio de unión al ligando de PPARγ, causando un cambio conformacional que interfiere con la capacidad de Cdk5 para fosforilar la serina 273. Esta inhibición de la fosforilación conduce a la modulación de la actividad de PPARγ sin activar el receptor, proporcionando así efectos antidiabéticos sin los efectos adversos asociados con los agonistas completos .
Análisis Bioquímico
Biochemical Properties
SR1664 functions as a PPARγ antagonist, binding to the receptor and inhibiting the phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) at serine 273. This inhibition is crucial as it prevents the dysregulation of genes associated with insulin resistance. The compound has an IC50 value of 80 nM and a Ki value of 28.67 nM, indicating its high potency . This compound interacts with various biomolecules, including PPARγ itself, and modulates its activity without inducing classical transcriptional agonism. This selective modulation is beneficial as it retains the insulin-sensitizing effects of PPARγ activation while minimizing adverse effects such as weight gain and fluid retention .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly adipocytes and hepatic stellate cells. In adipocytes, this compound enhances insulin sensitivity by blocking the phosphorylation of PPARγ, thereby improving glucose uptake and lipid metabolism . In hepatic stellate cells, this compound reduces the expression of fibrotic markers and collagen production, indicating its potential in mitigating liver fibrosis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PPARγ and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an alternate site on PPARγ, distinct from the classical ligand-binding domain. This binding blocks the phosphorylation of PPARγ at serine 273 by Cdk5, preventing the dysregulation of insulin-responsive genes . The inhibition of this phosphorylation is sufficient to elicit anti-diabetic effects, as demonstrated in various studies . Furthermore, this compound does not induce the classical agonism of PPARγ, thereby avoiding the adverse effects associated with full agonists .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound retains its inhibitory effects on PPARγ phosphorylation and its insulin-sensitizing properties over extended periods . Additionally, long-term treatment with this compound in animal models has shown a reduction in fibrosis and improved metabolic profiles without significant degradation or loss of efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively improves insulin sensitivity and reduces fibrosis without causing adverse effects . At higher doses, there may be a risk of toxicity or other adverse effects, although these have not been extensively reported in the literature . The optimal dosage of this compound for therapeutic applications remains an area of active research .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose and lipid metabolism. By modulating the activity of PPARγ, this compound influences the expression of genes involved in these pathways, thereby improving insulin sensitivity and reducing lipid accumulation . The compound also affects metabolic flux and metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PPARγ and other cellular components . This targeted distribution is crucial for its selective modulation of PPARγ activity and its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with PPARγ and modulates its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective binding and inhibition of PPARγ phosphorylation . This precise localization is essential for its selective modulation of PPARγ and its therapeutic potential .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de SR 1664 implica múltiples pasos, comenzando con la preparación del andamiaje de indol biarílico. Los pasos clave incluyen:
Formación del Núcleo de Indol: Esto se logra típicamente mediante la síntesis de indol de Fischer u otras reacciones de formación de indol.
Acoplamiento Biarílico: El núcleo de indol se acopla entonces con una unidad de bifenilo utilizando reacciones de acoplamiento de Suzuki o Stille.
Modificaciones de Grupos Funcionales: Los pasos finales involucran la introducción de los grupos funcionales necesarios, como el ácido carboxílico y los grupos nitrofenilo, mediante diversas transformaciones orgánicas.
Métodos de Producción Industrial
La producción industrial de SR 1664 probablemente seguiría rutas sintéticas similares, pero a una escala mayor. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
SR 1664 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitrofenilo.
Sustitución: Las unidades de bifenilo e indol pueden sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de SR 1664 con grupos funcionales modificados, que se pueden utilizar para estudios y aplicaciones adicionales .
Comparación Con Compuestos Similares
Compuestos Similares
Rosiglitazona: Un agonista completo de PPARγ utilizado en el tratamiento de la diabetes mellitus.
Pioglitazona: Otro agonista completo de PPARγ con aplicaciones terapéuticas similares.
GW9662: Un antagonista selectivo de PPARγ utilizado en investigación.
Unicidad de SR 1664
SR 1664 es único porque inhibe selectivamente la fosforilación de PPARγ mediada por Cdk5 sin exhibir actividad agonista. Esta inhibición selectiva le permite proporcionar efectos antidiabéticos sin los efectos secundarios comúnmente asociados con los agonistas completos, como el aumento de peso y la retención de líquidos .
Actividad Biológica
SR1664 is a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ), recognized for its significant biological activities, particularly in the context of anti-diabetic effects and hepatic fibrosis reduction. Unlike traditional PPARγ agonists, this compound inhibits the phosphorylation of PPARγ without inducing common side effects such as fluid retention and weight gain, making it a promising candidate for therapeutic applications.
This compound operates primarily by inhibiting the phosphorylation of PPARγ at serine 273 (Ser273) mediated by cyclin-dependent kinase 5 (Cdk5). This inhibition alters the transcriptional activity of PPARγ, leading to beneficial metabolic outcomes, particularly in insulin sensitivity and adipogenesis.
Key Mechanisms
- Inhibition of Cdk5-Mediated Phosphorylation : this compound effectively blocks the phosphorylation of PPARγ, which is crucial for its activity in adipose tissue and glucose metabolism .
- Selective Modulation : It selectively modulates PPARγ activities without fully activating its transcriptional function, differentiating it from traditional glitazones .
Anti-Diabetic Effects
Research has demonstrated that this compound exhibits potent anti-diabetic properties in various animal models. In studies involving high-fat diet-induced insulin resistance, this compound treatment led to:
- Improved Insulin Sensitivity : Mice treated with this compound showed a significant increase in glucose infusion rates during hyperinsulinemic-euglycemic clamps, indicating enhanced insulin sensitivity compared to vehicle-treated controls .
- Reduced Fasting Insulin Levels : A dose-dependent decrease in fasting insulin levels was observed, correlating with improved glucose metabolism .
- Gene Expression Modulation : this compound treatment altered the expression of multiple genes associated with insulin sensitivity, including increases in adiponectin and adipsin levels, which are typically reduced in obesity .
Hepatic Fibrosis Reduction
Recent studies have highlighted this compound's role in reducing liver fibrosis:
- Mechanism : The compound was shown to increase matrix metalloproteinase (MMP) activity while decreasing tissue inhibitors of metalloproteinases (TIMPs), facilitating extracellular matrix degradation .
- Histological Improvements : Treatment with this compound resulted in significant reductions in collagen deposition and liver damage markers in models of toxin-induced hepatic fibrosis .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Detailed Research Findings
- Insulin Sensitivity : In wild-type mice on a high-fat diet, this compound treatment led to a significant improvement in insulin sensitivity as measured by HOMA-IR scores and glucose infusion rates during clamps .
- Hepatic Effects : In models of hepatic fibrosis induced by carbon tetrachloride (CCl₄), this compound treatment resulted in decreased liver injury markers and improved histological outcomes, indicating its potential as an antifibrotic agent .
Propiedades
IUPAC Name |
2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJDFXNUWZTHIM-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.